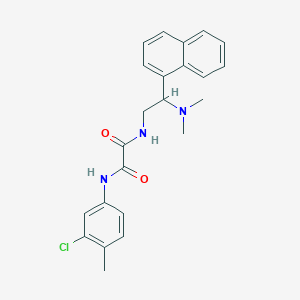

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine is a chemical compound with the molecular formula C13H11ClN2O4S and a molecular weight of 326.76 . It is also known by other names such as N-benzyl-4-chloro-2-nitrobenzene-1-sulfonamide and Benzenesulfonamide, 4-chloro-2-nitro-N-(phenylmethyl)- .

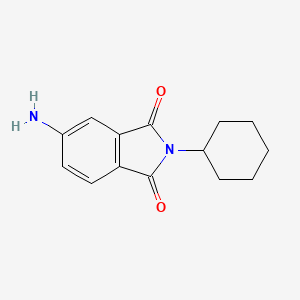

Molecular Structure Analysis

The molecular structure ofThis compound consists of a benzylamine group attached to a 4-chloro-2-nitrophenylsulfonyl group . The presence of the sulfonyl group and the nitro group on the phenyl ring may significantly influence the compound’s reactivity.

Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

- Novel thermally stable polyimides were synthesized using a diamine with built-in sulfone, ether, and amide structure, prepared via a multi-step reaction process. These polyimides exhibited significant thermal stability and were characterized for their properties (Mehdipour-Ataei, Sarrafi, & Hatami, 2004; Mehdipour-Ataei, Sarrafi, Hatami, & Akbarian-Feizi, 2005).

- Aromatic poly(sulfone sulfide amide imide)s were developed as new types of soluble thermally stable polymers, showcasing enhanced solubility and thermal stability, highlighting their potential for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).

Chemical Synthesis

- A new method for the synthesis of sulfonamides from p-nitrophenylsulfonates was developed, demonstrating a novel approach for the formation of sulfonamide structures. This method yielded potent and selective adenosine A2B receptor antagonists, indicating potential applications in medicinal chemistry (Yan et al., 2006).

- Novel sulfonated polyimides bearing sulfophenyl pendant groups were synthesized for polymer electrolyte fuel cell application, showcasing high ion exchange capacity and thermal stability, essential for fuel cell membranes (Hu et al., 2007).

Pesticidal Activity Research

- Derivatives of phenyl tribromomethyl sulfone were synthesized as novel compounds with potential pesticidal activity. The research indicated the utility of halogenmethylsulfonyl moieties in developing effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).

Propriétés

IUPAC Name |

N-benzyl-4-chloro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-11-6-7-13(12(8-11)16(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPXMAAMPQTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)

![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)

![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)

![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)